N-[3-(trifluoromethyl)phenyl]nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-4-1-5-11(7-10)18-12(19)9-3-2-6-17-8-9/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCOVVQEHPKTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299531 | |
| Record name | N-[3-(trifluoromethyl)phenyl]nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24303-04-6 | |
| Record name | NSC131172 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[3-(trifluoromethyl)phenyl]nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 3 Trifluoromethyl Phenyl Nicotinamide
Established Synthetic Routes for N-[3-(trifluoromethyl)phenyl]nicotinamide
The most common and established method for the synthesis of this compound involves the acylation of 3-(trifluoromethyl)aniline (B124266) with a nicotinic acid derivative. This is typically achieved by reacting 3-(trifluoromethyl)aniline with nicotinoyl chloride, which can be prepared from nicotinic acid and a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.comacs.org The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Another established route is the direct coupling of nicotinic acid with 3-(trifluoromethyl)aniline using a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate the formation of the amide bond. researchgate.net This method offers a milder alternative to the use of acid chlorides.
Furthermore, a one-pot synthesis has been described where 4-trifluoromethyl nicotinic acid, aminoacetonitrile (B1212223) hydrochloride, and phosgene (B1210022) are reacted together to directly produce N-cyanomethyl-4-(trifluoromethyl)nicotinamide, a derivative of the target compound. nbuv.gov.ua This approach highlights the potential for direct synthesis from readily available starting materials.
The table below summarizes some of the established synthetic routes.
| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product | Reference |
| Nicotinic acid | 3-(Trifluoromethyl)aniline | Thionyl chloride, then base | This compound | mdpi.comacs.org |
| Nicotinic acid | 3-(Trifluoromethyl)aniline | EDCI, HOBt | This compound | researchgate.net |
| 4-Trifluoromethyl nicotinic acid | Aminoacetonitrile hydrochloride | Phosgene | N-cyanomethyl-4-(trifluoromethyl) nicotinamide (B372718) | nbuv.gov.ua |
Development of Novel Synthetic Strategies for this compound
Recent research has focused on developing more efficient and sustainable synthetic strategies for this compound and its derivatives. One novel approach involves a one-pot, acid-mediated synthesis of nicotinamide-clubbed carboxamides and thiocarboxamides under conventional reflux or microwave irradiation, which significantly reduces reaction times and improves yields. nbuv.gov.ua
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool. For instance, 3-bromo-5-trifluoromethoxypyridine has been utilized as a synthon in palladium-catalyzed reactions to introduce the trifluoromethoxy group, a bioisostere of the trifluoromethyl group, onto the nicotinic acid scaffold before coupling with the aniline (B41778) derivative. mdpi.com
Moreover, photocatalytic methods are being explored for the direct trifluoromethylamidation of various substrates, which could provide a novel pathway to N-CF3 amides, a class of compounds related to the target molecule. nih.gov These modern synthetic methods offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.
Chemo- and Regioselective Modifications of the this compound Scaffold
The this compound scaffold possesses multiple reactive sites, making chemo- and regioselective modifications a key aspect of its derivatization. The pyridine (B92270) ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the carboxamide and trifluoromethyl groups can influence the position of substitution.
Regioselective trifluoromethylation of N-heteroaromatic compounds, including pyridine derivatives, has been achieved using trifluoromethyldifluoroborane as an activator. mdpi.com This method allows for the direct C-H trifluoromethylation at specific positions on the pyridine ring, offering a route to analogs with modified electronic properties.
The aniline ring can also be selectively functionalized. For instance, electrophilic aromatic substitution reactions can be directed to the positions ortho and para to the amino group, although the deactivating effect of the trifluoromethyl group must be considered. Furthermore, the amide bond itself can be a site for modification, though this is less common. The development of selective catalysts and protecting group strategies is crucial for achieving high chemo- and regioselectivity in the modification of this complex scaffold.
Design and Synthesis of this compound Analogs
The design and synthesis of analogs of this compound are driven by the search for compounds with improved biological activity or material properties. researchgate.netresearchgate.netnih.gov
Rational Design Principles for Analogs with Modified Pharmacophores
Rational design of analogs often involves the modification of key pharmacophoric elements. researchgate.netnih.gov For example, the trifluoromethylphenyl group is a common pharmacophore in drug design, and its substitution pattern can be altered to fine-tune lipophilicity and electronic properties. nih.gov The nicotinamide portion, a derivative of vitamin B3, is also a versatile scaffold that can be modified at various positions on the pyridine ring. researchgate.net
Structure-activity relationship (SAR) studies guide the design of new analogs. For instance, in the development of inhibitors for specific enzymes, molecular modeling can be used to predict the binding of different analogs to the active site, allowing for the rational design of more potent compounds. researchgate.net This approach has been used to design nicotinamide derivatives as histone deacetylase inhibitors. mdpi.com
Combinatorial Chemistry Approaches for this compound Library Generation
While specific literature on the combinatorial synthesis of a library of this compound is not abundant, the principles of combinatorial chemistry are highly applicable. Three-component reactions have been utilized for the synthesis of nicotinamide derivatives, which is a strategy amenable to creating a library of compounds by varying the starting materials. mdpi.com
Solid-phase synthesis, a cornerstone of combinatorial chemistry, has been extensively used for the preparation of N-substituted glycine (B1666218) oligomers (peptoids), which share the amide linkage with the target compound. google.com This methodology could be adapted for the synthesis of a library of this compound analogs by anchoring either the nicotinic acid or the aniline derivative to a solid support and then reacting it with a diverse set of coupling partners.
The generation of a library of 6-fluoro-3-benzylmenadione analogues, which also contain a fluorinated aromatic ring, has been achieved through multiple synthetic routes, demonstrating the feasibility of creating diverse sets of related compounds for screening purposes.
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into the this compound scaffold can lead to analogs with distinct biological activities. Stereoselective synthesis of chiral derivatives can be achieved through various methods. One approach is the use of chiral starting materials, such as a chiral amine or a chiral carboxylic acid, in the amide bond formation step.
Alternatively, asymmetric catalysis can be employed. For example, the stereoselective synthesis of chiral α-SCF3-β-ketoesters has been accomplished using a chiral auxiliary to form enantiopure enamines that are then reacted with a trifluoromethylthiolating agent. Similar strategies could be envisioned for the stereoselective introduction of a trifluoromethyl group or other chiral centers into the this compound backbone.
The stereoselective synthesis of nicotinamide β-riboside and its analogs has also been reported, highlighting the ability to control stereochemistry at the glycosidic bond when coupling nicotinamide to a sugar moiety. This demonstrates that complex chiral structures based on the nicotinamide core can be synthesized with high stereocontrol.
Molecular and Biochemical Mechanisms of Action of N 3 Trifluoromethyl Phenyl Nicotinamide
Investigation of Downstream Signaling Pathways Modulated by N-[3-(trifluoromethyl)phenyl]nicotinamide
Without the identification of a primary molecular target, the investigation of downstream signaling pathways specifically modulated by this compound has not been documented. Research on nicotinamide (B372718) itself has shown it can influence various pathways, including those related to inflammation and cellular energy metabolism. ijdvl.comnih.govresearchgate.net
Specific effects of this compound on intracellular signaling cascades have not been reported. Studies on nicotinamide have indicated its role in modulating pathways involving NFκB, TNF-α, and IL-1, and as a precursor to NAD+, it impacts cellular energy and DNA repair processes. ijdvl.comresearchgate.net However, these findings relate to the parent compound, nicotinamide, and cannot be directly attributed to the this compound derivative.
No transcriptomic or proteomic studies have been published that analyze the cellular response to this compound. Proteomic analyses have been used to identify proteins that are differentially expressed following treatment with nicotinamide in other contexts, such as cerebral ischemia. nih.gov Similarly, transcriptomic studies have been performed to understand the effects of nicotinamide and its other derivatives, like nicotinamide mononucleotide, on gene expression in various models. biorxiv.orgnih.govresearchgate.net However, data specific to this compound is not available.
Biophysical Characterization of this compound Interactions with Biomolecules
The biophysical characterization of a compound's interaction with its biological targets is fundamental to understanding its mechanism of action. This involves quantifying the binding affinity and thermodynamic properties of the interaction, as well as elucidating the three-dimensional structure of the compound-target complex. Such studies provide invaluable insights into the potency, selectivity, and mode of engagement of a molecule.
Detailed studies on the quantitative binding kinetics and thermodynamics of this compound with specific protein targets are not extensively available in publicly accessible scientific literature. Such studies are crucial for a deep understanding of the compound's affinity and the energetic forces driving the binding event.
Typically, the characterization of binding kinetics involves the determination of association (k_on) and dissociation (k_off) rate constants, which together define the equilibrium dissociation constant (K_d). The K_d is a measure of binding affinity, with lower values indicating a stronger interaction. Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are often determined using techniques like Isothermal Titration Calorimetry (ITC). These parameters reveal whether the binding is driven by favorable enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) or by an increase in entropy (e.g., the hydrophobic effect).
While comprehensive kinetic and thermodynamic data are not available, some inhibitory activity has been reported. In a study focused on the development of novel succinate (B1194679) dehydrogenase (SDH) inhibitors, this compound (referred to as compound 4a in the study) was synthesized and evaluated for its fungicidal activity. The study reported an inhibition percentage against the fungus Botrytis cinerea, which implies an interaction with a biological target, likely SDH, within this organism. However, specific kinetic or thermodynamic constants for this interaction were not provided.
Table 1: Reported Inhibitory Activity of this compound
| Target Organism | Reported Activity |
|---|---|
| Botrytis cinerea | 40.54% inhibition |
Data derived from a study on nicotinamide derivatives as succinate dehydrogenase inhibitors.
A thorough understanding would require further studies to determine key parameters such as the inhibition constant (K_i) and the dissociation constant (K_d) against purified target enzymes.
As of the current available data, there are no publicly deposited structural biology studies, such as X-ray crystallography, cryo-electron microscopy (Cryo-EM), or Nuclear Magnetic Resonance (NMR) spectroscopy, that have resolved the structure of this compound in a complex with a biological target.
Such structural data are critical for drug design and optimization as they provide an atomic-level view of how the compound binds to its target. X-ray crystallography and Cryo-EM can reveal the precise binding pocket, the conformation of the bound ligand, and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with specific amino acid residues of the protein. NMR spectroscopy can provide information about the dynamics of the interaction in solution and can be used to map the binding site.
If such structural studies were available, the data would typically be deposited in a public repository like the Protein Data Bank (PDB). The information would include the PDB ID, the resolution of the structure, and a detailed description of the binding interface. This would allow researchers to visualize the specific orientation of the trifluoromethylphenyl and nicotinamide moieties within the target's active site, explaining the basis of its activity and providing a roadmap for designing derivatives with improved properties.
Table 2: Illustrative Template for Potential Structural Biology Data
| Technique | Target Protein | PDB ID | Resolution (Å) | Key Interacting Residues |
|---|---|---|---|---|
| X-ray Crystallography | e.g., Succinate Dehydrogenase | N/A | N/A | N/A |
| Cryo-EM | N/A | N/A | N/A | N/A |
| NMR Spectroscopy | N/A | N/A | N/A | N/A |
This table is for illustrative purposes only as no public structural data is currently available.
The absence of this structural information limits the current understanding of the precise molecular interactions underpinning the biological activity of this compound.
Cellular and Subcellular Effects of N 3 Trifluoromethyl Phenyl Nicotinamide
N-[3-(trifluoromethyl)phenyl]nicotinamide Modulation of Cellular Homeostasis and Stress Responses
Cellular homeostasis is maintained by a delicate balance of metabolic and signaling pathways, with NAD+ playing a central role. nih.gov NAD+ is not only a critical coenzyme for redox reactions in energy metabolism but also a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are key regulators of cellular stress responses, DNA repair, and gene expression. nih.govnih.gov
The modulation of NAD+ availability or the activity of NAD+-dependent enzymes can significantly impact a cell's ability to cope with stress, such as DNA damage or oxidative stress. nih.govnih.gov Nicotinamide (B372718) itself is involved in a multitude of processes that regulate cellular metabolic, stress, and immune responses. ebi.ac.uk Chemical modifications to the nicotinamide structure, resulting in compounds like this compound, represent a key strategy for developing molecules that can selectively interact with and modulate these pathways. While direct studies on this compound's effect on specific stress response pathways are limited, its structural similarity to nicotinamide suggests it may influence the activity of NAD+-consuming enzymes, thereby impacting cellular homeostasis and the response to stressors.
Impact of this compound on Key Cellular Processes
The influence of this compound and related compounds extends to critical cellular processes, including programmed cell death, cellular recycling, and energy metabolism.
Research has identified the broader class of substituted N-phenyl nicotinamides as potent inducers of apoptosis, a form of programmed cell death crucial for removing damaged or cancerous cells. nih.gov A study utilizing a cell- and caspase-based high-throughput screening assay discovered that these compounds can effectively trigger apoptosis in cancer cell lines. nih.gov
Further investigation into the mechanism revealed that these N-phenyl nicotinamides act as inhibitors of microtubule polymerization. nih.gov This disruption of the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, which is subsequently followed by the induction of apoptosis. nih.gov For instance, certain analogues were shown to be potent in the caspase activation assay in T47D breast cancer cells. nih.gov Nicotinamide itself has been shown to enhance apoptosis in specific cellular contexts, such as in neutrophils and pancreatic cancer cells, often associated with increased caspase-3 activity. nih.govresearchgate.net
The table below summarizes the apoptotic and anti-proliferative activity of representative N-phenyl nicotinamide analogues in T47D breast cancer cells, as reported in the literature. nih.gov
| Compound | Structure | Caspase Activation EC50 (µM) | Growth Inhibition GI50 (µM) |
| 1 | N-(4-methoxy-2-nitrophenyl)nicotinamide | 1.6 | 2.1 |
| 8 | 6-chloro-N-(4-ethoxy-2-nitrophenyl)nicotinamide | 0.23 | 0.40 |
| 10 | 6-methyl-N-(4-ethoxy-2-nitrophenyl)nicotinamide | 0.082 | 0.21 |
This table is interactive. You can sort and filter the data.
While apoptosis is a primary outcome, the parent molecule, nicotinamide, can also influence autophagy, a cellular degradation and recycling process. nih.gov Nicotinamide N-methyltransferase (NNMT), an enzyme that metabolizes nicotinamide, has been shown to inhibit autophagy induced by oxidative stress in breast cancer cells. nih.gov This suggests that nicotinamide analogues could potentially interfere with this pathway, thereby modulating autophagic processes.
Cellular bioenergetics are intrinsically linked to NAD+ homeostasis. nih.gov The ratio of NAD+ to its reduced form, NADH, is a critical determinant of cellular redox state and governs the flux through major metabolic pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation. nih.govnih.gov
Compounds that interfere with the NAD+ salvage pathway, which recycles nicotinamide back into NAD+, can profoundly impact cellular energy levels. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT). nih.govacs.org Inhibition of NAMPT by molecules like FK866 leads to a depletion of the cellular NAD+ pool. nih.govresearchgate.net Interestingly, this reduction in NAD+ is often accompanied by a corresponding increase in ATP levels, which is consistent with ATP being consumed during the NAD+ resynthesis process. nih.govresearchgate.net
As an analogue of nicotinamide, this compound could potentially interact with NAMPT or other enzymes in the NAD+ metabolic network. Such interactions would be expected to alter cellular bioenergetics, though specific studies on this compound are needed to confirm the precise nature of these effects.
Subcellular Localization and Trafficking of this compound
The specific subcellular localization and trafficking patterns of this compound have not been detailed in the available scientific literature. However, understanding where a compound accumulates within a cell is critical to elucidating its mechanism of action.
The cell maintains distinct pools of NAD+ within different organelles, including the nucleus, mitochondria, and cytosol. nih.gov This compartmentalization is essential for regulating specific biological processes. For example, the nuclear NAD+ pool is critical for the function of PARPs and sirtuins involved in DNA repair and epigenetics, while the mitochondrial pool is vital for energy production. nih.govresearchgate.net The distribution of these pools is managed by the subcellular localization of NAD+ biosynthetic enzymes and specific transporters. nih.gov For example, research has shown that the canonical NAD+ rescue pathway enzyme, Nampt, does not localize within mitochondria, and consequently, the mitochondrial NAD+ pool is insensitive to NAMPT inhibitors that affect the cytoplasmic pool. nih.govresearchgate.net
The efficacy and specific effects of a nicotinamide analogue like this compound would likely depend on its ability to cross organelle membranes and interact with these distinct NAD+ pools and their associated enzymes.
Phenotypic Profiling of this compound Activity in Cellular Models
Phenotypic profiling is a powerful approach in drug discovery that characterizes the effects of small molecules by measuring comprehensive changes in cellular morphology and function. nih.govnih.gov This image-based strategy allows for an unbiased assessment of a compound's biological impact without prior knowledge of its specific molecular target. drugtargetreview.com
For the class of N-phenyl nicotinamides, which includes this compound, cellular assays have provided a clear phenotypic profile. As identified through high-throughput screening, the key phenotypic outcomes of treatment with these compounds in cancer cell models are the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis. nih.gov
The table below details the specific phenotypic effects observed in T47D breast cancer cells treated with a potent N-phenyl nicotinamide analogue. nih.gov
| Cellular Model | Phenotypic Assay | Observed Effect |
| T47D Cells | Caspase Activation | Potent induction of apoptosis |
| T47D Cells | Cell Growth Inhibition | Significant reduction in cell viability |
| T47D Cells | Flow Cytometry (Cell Cycle) | Arrest in G2/M phase |
| T47D Cells | Flow Cytometry (Apoptosis) | Increased population of apoptotic cells |
This table is interactive. You can sort and filter the data.
This phenotypic profile, centered on anti-proliferative and pro-apoptotic activity linked to microtubule disruption, demonstrates the utility of cellular screening to identify and characterize the mechanism of action for novel chemical entities. nih.gov
Preclinical Pharmacological Investigations of N 3 Trifluoromethyl Phenyl Nicotinamide in Non Human in Vivo Models
Efficacy Assessment of N-[3-(trifluoromethyl)phenyl]nicotinamide in Animal Models
The initial assessment of a compound's potential therapeutic value is conducted through efficacy studies in relevant animal models of human diseases. These studies aim to demonstrate that the compound can produce the desired therapeutic effect in a living organism.
Development and Validation of Relevant Non-Human Disease Models for this compound Studies
To investigate the efficacy of this compound, appropriate animal models that mimic the pathophysiology of human diseases are required. The choice of model is critical and depends on the therapeutic area being targeted. For neurodegenerative diseases, models such as the 3-nitropropionic acid (3-NP)-induced model in rats are utilized to simulate the neuronal degeneration seen in conditions like Huntington's disease. nih.gov In this model, 3-NP induces motor dysfunction and oxidative stress, providing a platform to assess the neuroprotective effects of compounds. nih.gov Another relevant model for neurodegenerative conditions like Alzheimer's disease involves the induction of the disease in rats using streptozotocin (B1681764) (STZ). mdpi.com For metabolic disorders, diet-induced obesity in mice is a common and effective model to study insulin (B600854) sensitization and glucose modulation. nih.gov
The validation of these models involves confirming that they exhibit key features of the human disease. For instance, in the 3-NP model, validation includes observing altered motor function and histopathological changes in the brain. nih.gov Similarly, in diet-induced obesity models, validation involves confirming the development of insulin resistance and weight gain. nih.gov The use of such validated models is crucial for obtaining meaningful data on the potential efficacy of this compound.
Pharmacodynamic Biomarkers of this compound Activity in Vivo
Pharmacodynamic biomarkers are essential for demonstrating that a compound is engaging its intended target and eliciting a biological response. In preclinical studies of compounds related to this compound, several biomarkers are monitored. For neuroprotective effects, markers of oxidative stress such as malondialdehyde and nitrites, as well as levels of the antioxidant enzyme glutathione (B108866), are measured. nih.gov A reduction in oxidative stress markers and an increase in glutathione levels would indicate a positive pharmacodynamic effect. nih.gov
In the context of metabolic disorders, the levels of 1-methyl-nicotinamide (MNA) in plasma, liver, and adipose tissue serve as a key biomarker. nih.gov A reduction in MNA levels would suggest that the compound is inhibiting its target, nicotinamide (B372718) N-methyltransferase (NNMT). nih.gov Furthermore, changes in nicotinamide adenine (B156593) dinucleotide (NAD+) levels in neuronal-derived extracellular vesicles can act as a biomarker for target engagement in the central nervous system. nih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research for this compound
Understanding the ADME properties of a compound is critical for its development as a drug. These studies provide insights into how the body processes the compound, which is vital for determining its potential for efficacy and for designing future studies.
In Vitro Metabolic Stability and Enzyme Induction/Inhibition Studies of this compound (non-human systems)
In vitro metabolic stability studies are conducted to predict how a compound will be metabolized in the body. These studies typically use liver microsomes from preclinical species such as rats. researchgate.net The stability of a compound is assessed by measuring the percentage of the compound remaining after incubation with liver microsomes. researchgate.net For example, a related nicotinamide compound showed a residual substrate of 31% after incubation with rat liver microsomes (RLM), indicating its metabolism. researchgate.net The primary metabolic pathways identified in such studies can include pyridine (B92270) N-oxidation and aromatic oxidation. researchgate.net
Enzyme inhibition studies are also crucial to assess the potential for drug-drug interactions. For instance, nicotinamide has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in macrophages. nih.gov This inhibition was found to be noncompetitive with respect to L-arginine and uncompetitive with respect to NADPH. nih.gov The inhibitory constant (Ki) for this interaction was determined to be 13.37 +/- 4.40 mM against L-arginine and 3.06 +/- 0.17 mM against NADPH. nih.gov Such data are vital for understanding the compound's mechanism of action and its potential interactions with other substances.
Table 1: In Vitro Metabolic Stability of a Related Nicotinamide Compound
| System | Incubation Time | % Parent Compound Remaining | Primary Metabolic Pathways |
|---|
Table 2: In Vitro Enzyme Inhibition by Nicotinamide
| Enzyme | Substrate | Inhibition Type | Ki Value |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | L-arginine | Noncompetitive | 13.37 +/- 4.40 mM nih.gov |
In Vivo Pharmacokinetic Profiling of this compound in Animal Models
In vivo pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism. These studies provide key parameters such as half-life, clearance, and bioavailability. For instance, studies with nicotinamide in mice have shown dose-dependent changes in half-life, with the initial half-life increasing from 0.8 to 2 hours and the terminal half-life increasing from 3.4 to 5.6 hours over the dose range studied. nih.gov Clearance was also found to decrease at higher doses. nih.gov
In hairless guinea pigs, the half-life of nicotinamide was found to be 2.8 hours following both intraperitoneal and intravenous administration. dtic.mil The bioavailability of related compounds administered intraperitoneally has been shown to be close to 100% when compared to intravenous administration. nih.gov Such pharmacokinetic data are crucial for designing dosing regimens in further preclinical and potentially clinical studies.
Table 3: Pharmacokinetic Parameters of Nicotinamide in Animal Models
| Animal Model | Route of Administration | Half-life (t1/2) | Bioavailability |
|---|---|---|---|
| Mouse | Intraperitoneal (i.p.) | 0.8 - 5.6 hours (dose-dependent) nih.gov | ~100% (compared to i.v.) nih.gov |
Tissue Distribution and Excretion Pathways of this compound in Preclinical Species
Understanding the tissue distribution of a compound is important for determining where it exerts its effects and for identifying potential sites of toxicity. Studies on nicotinamide distribution in rats have shown that the liver exhibits the highest concentration, with other tissues like the adrenal glands, pancreas, kidney, and brain showing significantly lower levels. nih.gov In mice, tumor concentrations of nicotinamide have been observed to parallel plasma concentrations after a short lag time. nih.gov
The elimination of nicotinamide from the skin has been shown to parallel its elimination from the blood in hairless guinea pigs. researchgate.net The main plasma metabolite of nicotinamide in mice is nicotinamide N-oxide. nih.gov The primary route of excretion for nicotinamide and its metabolites is through the urine. These studies help to build a complete picture of the compound's disposition in the body.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Nicotinamide |
| 3-nitropropionic acid |
| Streptozotocin |
| 1-methyl-nicotinamide |
| Malondialdehyde |
| Glutathione |
| L-arginine |
| NADPH |
| Nicotinamide N-oxide |
| N-nitrosodibutylamine |
| N-nitroso-4,4,4-trifluorobutyl-butylamine |
| N-nitroso-bis(4,4,4-trifluorobutyl)-amine |
| N-nitroso-bis(2,2,3,3,4,4,4-hepafluorobutyl)amine |
| Sorafenib |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide |
| N-(3-acetylphenyl)nicotinamide |
| 2,2,2-Trifluoro-N-(4-(hydrazinecarbonyl)phenyl)acetamide |
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide |
| Dutasteride |
| Nicotinamide Riboside |
| Nicotinic acid |
| N-thiophenylnicotinamide |
| 3-aminopyridine |
| Vacor |
| FK866 |
| JBSNF-000028 |
| N1-methylnicotinamide |
| S-adenosylmethionine |
| S-adenosyl-L-homocysteine |
| N-Pyridinylthiophene carboxamide |
| Dextromethorphan |
| Dextrorphan |
| 3-methoxymorphinan |
| Diclofenac |
| 4'-hydroxy-diclofenac |
| 5-hydroxy-diclofenac |
| Diclofenac glucuronide |
| Niacin |
| Nicotinic acid adenine dinucleotide |
| N-methyl-nicotinamide |
| Tetrahydrobiopterin |
Structure Activity Relationship Sar and Lead Optimization Studies for N 3 Trifluoromethyl Phenyl Nicotinamide
Systematic Modifications of the N-[3-(trifluoromethyl)phenyl]nicotinamide Core Structure
The core structure of this compound offers several positions for systematic modification to probe and optimize biological activity. These modifications can be broadly categorized into three regions: the nicotinamide (B372718) ring, the amide linker, and the substituted phenyl ring.
Modifications of the Nicotinamide Ring:
The pyridine (B92270) ring of the nicotinamide moiety is a critical component for activity in many nicotinamide-based inhibitors. Its nitrogen atom often acts as a hydrogen bond acceptor, interacting with key residues in the active site of target proteins. Modifications to this ring can significantly impact binding affinity and selectivity. For instance, the introduction of small alkyl or amino groups at positions 2, 4, or 6 can alter the electronic properties and steric profile of the ring, potentially leading to enhanced interactions. Studies on related nicotinamide derivatives have shown that substitutions on this ring can modulate activity. nih.gov
Modifications of the Amide Linker:
Modifications of the Phenyl Ring:
The 3-(trifluoromethyl)phenyl moiety is a key determinant of the compound's activity, providing a strong hydrophobic and electron-withdrawing substituent. Systematic modifications of this ring can be explored to further enhance potency and selectivity. This includes altering the position of the trifluoromethyl group (e.g., to the 2- or 4-position) or introducing additional substituents on the phenyl ring. The nature and position of these additional substituents (e.g., halogens, alkyl groups, or hydrogen bond donors/acceptors) can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the target.
Identification of Key Pharmacophoric Elements within this compound Analogs
The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound and its analogs, several key pharmacophoric elements can be identified based on SAR studies of related compounds. mdpi.comacs.org
The Pyridine Nitrogen: The nitrogen atom in the nicotinamide ring is a key hydrogen bond acceptor. Its ability to form a hydrogen bond with a donor residue in the target's active site is often crucial for anchoring the molecule in the correct orientation for optimal binding. mdpi.com
The Amide Group: The amide linker serves as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows it to form multiple hydrogen bonds with the target protein, contributing significantly to the binding affinity. researchgate.net
The Trifluoromethyl Group: The trifluoromethyl group is a potent electron-withdrawing group and contributes significantly to the hydrophobic character of the phenyl ring. It can also participate in specific interactions, such as halogen bonding or dipole-dipole interactions, with the target protein. Its presence can also block metabolic oxidation at that position, enhancing the metabolic stability of the compound. acs.org
The spatial arrangement of these pharmacophoric elements is critical. The distance and relative orientation between the hydrogen bond donors/acceptors and the hydrophobic regions must be optimal to achieve high-affinity binding to the target.
Strategies for Enhancing Biological Potency and Selectivity of this compound Derivatives
Several strategies can be employed to enhance the biological potency and selectivity of this compound derivatives, building upon the understanding of its SAR and key pharmacophoric elements.
Structure-Based Drug Design:
If the three-dimensional structure of the target protein is known, structure-based drug design can be a powerful tool. Molecular docking studies can be used to predict the binding mode of this compound and its analogs, providing insights into how to modify the molecule to improve its fit within the active site. This can guide the rational design of new derivatives with enhanced potency and selectivity.
Introduction of Additional Functional Groups:
The introduction of additional functional groups onto the core structure can lead to new or enhanced interactions with the target protein. For example, adding a hydrogen bond donor or acceptor to the phenyl ring could form an additional hydrogen bond with the target, thereby increasing binding affinity. Similarly, introducing a charged group could lead to favorable electrostatic interactions.
Conformational Constraint:
The flexibility of the molecule can be reduced by introducing conformational constraints, such as by incorporating the amide linker into a ring system. This can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.
Optimization of Physicochemical Properties:
Bioisosteric Replacements and Their Impact on this compound Activity
Bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com In the context of this compound, several bioisosteric replacements can be considered.
Replacement of the Trifluoromethyl Group:
The trifluoromethyl group is a common substituent in medicinal chemistry, but its replacement with other bioisosteres can sometimes lead to improved properties. Classical bioisosteres for the trifluoromethyl group include other halogens (such as chlorine or bromine), the cyano group, and the nitro group. cambridgemedchemconsulting.comresearchgate.net Each of these replacements would alter the electronic and steric properties of the phenyl ring in a different way, potentially leading to changes in binding affinity and selectivity. For example, replacing the trifluoromethyl group with a cyano group would maintain the electron-withdrawing nature but with a different geometry and potential for hydrogen bonding. Non-classical bioisosteres could also be explored.
Replacement of the Phenyl Ring:
The phenyl ring can be replaced with other aromatic or heteroaromatic rings, such as thiophene, furan, or pyridine. nih.gov This can alter the aromatic interactions and hydrogen bonding potential of this part of the molecule. Such modifications can be a powerful strategy for improving selectivity, as different isozymes of a target protein may have subtle differences in their binding pockets that can be exploited by these changes.
Replacement of the Amide Linker:
The amide linker can be replaced by other groups that can mimic its hydrogen bonding and conformational properties, such as a sulfonamide, a urea, or an ester. These changes can impact the stability of the molecule to hydrolysis and alter its hydrogen bonding capacity, which could in turn affect its biological activity.
The following table provides an illustrative example of potential bioisosteric replacements for the trifluoromethyl group and their potential impact on the properties of the molecule.
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| Trifluoromethyl (-CF3) | Chloro (-Cl) | Reduced lipophilicity, similar electron-withdrawing effect. |
| Trifluoromethyl (-CF3) | Bromo (-Br) | Similar lipophilicity, different steric profile and polarizability. |
| Trifluoromethyl (-CF3) | Cyano (-CN) | Reduced lipophilicity, can act as a hydrogen bond acceptor. |
| Trifluoromethyl (-CF3) | Nitro (-NO2) | Strong electron-withdrawing group, potential for different interactions. |
Computational and Theoretical Approaches in N 3 Trifluoromethyl Phenyl Nicotinamide Research
Molecular Docking and Dynamics Simulations of N-[3-(trifluoromethyl)phenyl]nicotinamide-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govopenmedicinalchemistryjournal.com This method is crucial for understanding how a ligand like this compound might interact with its biological target at the atomic level.
Research on structurally related compounds, such as N1-(3-(trifluoromethyl)phenyl) isophthalamide (B1672271) derivatives, has utilized molecular docking to screen against a panel of cancer-relevant protein kinases. researchgate.net In these studies, the 3-(trifluoromethyl)phenyl moiety is a key structural feature. Docking simulations using software like AutoDock Vina can estimate the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger theoretical binding. researchgate.net For instance, docking studies on derivatives have shown that scaffolds containing the N-(3-(trifluoromethyl)phenyl) group can achieve favorable docking scores against various kinases, with Vascular Endothelial Growth Factor Receptor (VEGFR) being a notable target. researchgate.net
Following docking, Molecular Dynamics (MD) simulations are often employed to validate the stability of the predicted ligand-receptor complex. mdpi.comsemanticscholar.org MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic nature of the interaction. mdpi.com For a nicotinamide-based derivative targeting VEGFR-2, MD simulations performed over 100 nanoseconds confirmed the stability of the compound within the receptor's active site. mdpi.comsemanticscholar.org Analyses of the simulation trajectory, including Root Mean Square Deviation (RMSD), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA), help to confirm that the complex remains stable and equilibrated. mdpi.com Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, offering a more precise estimation of the binding affinity. researchgate.netsemanticscholar.org
| Target Protein | PDB Code | Binding Affinity (Docking Score, kcal/mol) | Reference |
|---|---|---|---|
| VEGFR-2 | Not Specified | -11.5 or better | researchgate.net |
| c-Met | 1r0p | -11.5 or better | researchgate.net |
| Aurora-B | 2bfy | -11.5 or better | researchgate.net |
| Abl | 3cs9 | -11.5 or better | researchgate.net |
| ErbB4 (Her4) | 3bbt | -11.5 or better | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogs of this compound, QSAR studies are instrumental in identifying the key structural features that govern their potency and in predicting the activity of newly designed compounds.
A QSAR study on a series of 96 nicotinamide (B372718) analogs as inhibitors of Bruton's tyrosine kinase (Btk) provides a relevant methodological example. nih.gov In such a study, a training set of compounds with known activities is used to build the model, which is then validated using an external test set. nih.gov The process involves generating molecular descriptors that quantify various physicochemical properties of the molecules. Receptor-dependent (4D-QSAR) approaches also incorporate conformational changes from molecular dynamics simulations. nih.gov
Statistical methods like genetic function approximation and partial least squares regression are used to generate the QSAR equation. nih.gov The predictive power of the model is assessed using statistical parameters such as the squared correlation coefficient (r²) and the Root Mean Square Error of Cross-Validation (RMSECV). nih.gov A robust QSAR model can then be used to predict the biological activity of novel this compound analogs, guiding synthetic efforts toward compounds with potentially improved efficacy. nih.gov
Virtual Screening and De Novo Design of Novel this compound-Like Scaffolds
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. benthamscience.com When seeking novel compounds that are structurally distinct from this compound but retain its biological activity, scaffold-focused virtual screening is a powerful approach. nih.gov This method involves abstracting the core structure (scaffold) of a known active molecule and then searching databases for other compounds that contain a similar or bioisosteric scaffold. nih.gov This "scaffold hopping" can lead to the discovery of new chemical series with potentially more favorable properties, such as better pharmacokinetics or novel intellectual property. nih.gov
De novo design takes this a step further by computationally constructing novel molecules from scratch, rather than searching existing libraries. nih.gov These methods use algorithms that piece together small molecular fragments or grow a molecule within the constraints of the target's binding site. nih.gov The goal is to design an ideal ligand that has optimal steric and electronic complementarity with the receptor. For a target of this compound, a de novo design program could build new scaffolds that maintain the key interactions observed in docking studies—such as hydrogen bonds from the nicotinamide portion and hydrophobic interactions from the trifluoromethylphenyl group—while exploring entirely new chemical space.
Prediction of Preclinical ADME Properties of this compound Using In Silico Methods
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. nih.gov In silico methods are now routinely used to predict these properties early in the discovery process, helping to identify and filter out compounds that are likely to fail later due to poor pharmacokinetics or toxicity. nih.govfrontiersin.org
For this compound, various computational models and web-based tools can predict a wide range of ADME properties. nih.gov These predictions are based on the compound's structure and physicochemical characteristics. For example, studies on related nicotinamide derivatives have used computational tools to assess drug-likeness and safety profiles. mdpi.comsemanticscholar.org Key parameters often evaluated include:
Absorption: Prediction of properties like Caco-2 permeability (a model for intestinal absorption), and human intestinal absorption (HIA). frontiersin.org
Distribution: Calculation of lipophilicity (e.g., AlogP98) to predict how the compound distributes in the body and its ability to cross membranes like the blood-brain barrier. frontiersin.org
Metabolism: Identification of potential metabolic liabilities by predicting interactions with cytochrome P450 (CYP) enzymes.
Excretion: Estimation of how the compound and its metabolites are cleared from the body.
Toxicity (ADMET): Prediction of potential toxicities such as hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). nih.gov
These in silico predictions provide a comprehensive preclinical profile that helps prioritize which analogs of this compound should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. nih.gov
| ADME Parameter | In Silico Prediction Method | Significance |
|---|---|---|
| Caco-2 Permeability | QSAR Models | Predicts oral absorption through the intestinal wall. frontiersin.org |
| Lipophilicity (AlogP) | Atom-based calculation | Influences solubility, absorption, and membrane permeation. frontiersin.org |
| CYP450 Inhibition | Docking/Machine Learning | Predicts potential for drug-drug interactions. |
| hERG Inhibition | QSAR/Pharmacophore Models | Assesses risk of cardiotoxicity. nih.gov |
| Ames Mutagenicity | Substructure analysis | Predicts potential for genotoxicity. frontiersin.org |
Emerging Research Directions and Future Perspectives for N 3 Trifluoromethyl Phenyl Nicotinamide
Integration of Advanced Omics Technologies in N-[3-(trifluoromethyl)phenyl]nicotinamide Research
The application of advanced "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful lens through which to investigate the multifaceted effects of this compound. While comprehensive multi-omics studies specifically targeting this compound are still emerging, the approach holds significant promise for elucidating complex biological responses. nih.govjabonline.in
Genomics and Transcriptomics: These tools are crucial for understanding the genetic basis of resistance. For instance, genomic analysis of Flutolanil-resistant strains of Rhizoctonia spp. has identified specific point mutations in the genes encoding SDH subunits, such as the SDHC subunit. researchgate.net This type of research allows for the precise molecular characterization of resistance mechanisms. Future transcriptomic studies could reveal broader changes in gene expression in pathogenic fungi upon exposure, highlighting secondary stress responses or metabolic reprogramming beyond the primary target.
Proteomics: A proteomic approach can provide a snapshot of the entire protein landscape within an organism affected by this compound. This can confirm the downregulation of the target protein (SDH) and, more importantly, identify potential off-target protein interactions that could explain secondary effects or toxicities in non-target organisms. mdpi.commdpi.com Proteomics is also instrumental in studying the cellular state, as proteins are the primary functional molecules in a cell. mdpi.comnih.gov
Metabolomics: By analyzing the complete set of metabolites, researchers can map the downstream consequences of SDH inhibition. This extends beyond the immediate disruption of the TCA cycle to identify bottlenecks in interconnected metabolic pathways. mdpi.comnih.gov Metabolomic profiling of treated fungi could uncover novel biomarkers of exposure and provide a more holistic view of the compound's impact on fungal physiology.
Integrated multi-omics analyses, which combine data from these different levels, will be essential for building comprehensive models of the compound's activity, from gene to metabolic function. nih.govmdpi.com
Novel Methodological Advancements for Investigating this compound
Research on this compound is benefiting from significant methodological advancements in both analytical chemistry and computational biology. These new techniques allow for more sensitive detection and a deeper understanding of its molecular interactions.
Modern analytical methods are critical for monitoring the compound in environmental and agricultural samples. Techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and other LC-MS/MS protocols have been developed and validated for the highly sensitive and specific quantification of this compound residues in diverse matrices like surface water, soil, and various crops. fao.orgmdpi.comepa.gov These methods are essential for environmental fate studies, residue monitoring, and ensuring regulatory compliance.
Table 1: Advanced Analytical Methods for this compound Detection
| Method | Matrix | Limit of Quantification (LOQ) | Purpose |
| UHPLC-MS/MS | Surface Water | 0.1 - 0.2 µg/L | Environmental Monitoring |
| LC/MS/MS | Soil | 0.01 mg/kg | Residue Analysis |
| LC-MS/MS (modified XAM-65) | Brassica Vegetables | 0.05 mg/kg | Food Safety & Residue Monitoring |
In the realm of molecular biology and drug discovery, computational methods like molecular docking are being employed. These studies model the binding interaction between this compound (and its derivatives) and the active site of the SDH enzyme. mdpi.com This approach provides insights into the structure-activity relationship, explaining why certain chemical modifications enhance or reduce efficacy and helping to guide the rational design of new, potentially more effective SDH inhibitors. mdpi.comnih.gov Furthermore, the laboratory generation of resistant fungal isolates through continuous exposure on fungicide-amended media serves as a crucial methodology for prospectively studying the evolution of resistance. researchgate.net
Unexplored Biological Systems and Pathways Relevant to this compound Activity
While the primary target of this compound is the mitochondrial SDH complex, emerging research suggests its activity may not be entirely confined to this pathway, particularly in non-target organisms. The exploration of these secondary or off-target effects represents a significant frontier in understanding the compound's broader biological footprint.
The SDH enzyme is a critical hub connecting the tricarboxylic acid (TCA) cycle with the electron transport chain, essential for cellular respiration. nih.govnih.gov Inhibition by this compound effectively halts this process, leading to the death of susceptible fungi. nichino.co.jpchemicalwarehouse.com However, evidence from ecotoxicology studies points towards interactions with other biological systems.
For example, studies in zebrafish (Danio rerio) have revealed that exposure to this compound can lead to endocrine disruption, reproductive disorders, and developmental abnormalities such as notochord deformation. medchemexpress.comnih.gov These findings strongly imply that the compound may interfere with hormonal signaling and critical developmental pathways in vertebrates, which are far removed from its intended antifungal action. The precise molecular targets within these systems remain largely unexplored and are a key area for future toxicological research.
Additionally, within target fungi, the development of resistance can sometimes involve mechanisms beyond simple target-site mutation. Research into other SDHI fungicides has suggested that metabolic detoxification, potentially involving cytochrome P450 enzymes, glutathione (B108866) S-transferases, and efflux pumps (ABC and MFS transporters), could play a role. researchgate.net Investigating whether these pathways contribute to reduced sensitivity to this compound is another important and relatively unexplored area.
Challenges and Opportunities in the Academic Research of this compound
The academic study of this compound faces several challenges that also present significant research opportunities.
Challenges:
Fungicide Resistance: The most pressing challenge is the evolution of resistance in pathogenic fungi. Studies have documented that single point mutations in the sdhC gene can confer resistance, reducing the affinity of the SDH complex for the fungicide. researchgate.netnih.gov The continued emergence of resistant strains threatens the compound's long-term efficacy.
Environmental Impact and Non-Target Toxicity: Understanding the compound's persistence in soil and water, its potential for off-site transport via runoff, and its full toxicological profile in non-target organisms are significant hurdles. usda.govherts.ac.uk Data suggesting potential endocrine-disrupting effects necessitate further in-depth investigation to accurately assess environmental and health risks. medchemexpress.comusda.gov
Technical Limitations in Model Organisms: For some key target pathogens like R. solani, technical difficulties such as the instability of genetic transformants can hinder detailed mechanistic studies, making it challenging to explore gene function and resistance mechanisms in depth. researchgate.net
Opportunities:
Rational Fungicide Design: The chemical scaffold of this compound serves as a valuable starting point for designing novel SDH inhibitors. mdpi.com There is a substantial opportunity to synthesize and evaluate new analogues that may exhibit higher potency, a broader spectrum of activity, or a better resistance profile.
Resistance Management Strategies: Research into the molecular basis of resistance provides the fundamental knowledge needed to develop effective resistance management programs. This includes creating molecular diagnostics to rapidly detect resistant strains and designing fungicide rotation strategies that alternate modes of action. epa.gov
Elucidation of Off-Target Mechanisms: The observed effects on aquatic organisms open a new field of toxicological inquiry. Research aimed at identifying the specific molecular targets and pathways disrupted by this compound in vertebrates could provide valuable insights into xenobiotic toxicology and inform risk assessments.
Harnessing Omics for a Systems-Level View: There remains a vast opportunity to apply integrated omics technologies to create a holistic understanding of how this compound impacts both fungal pathogens and non-target ecosystems. jabonline.in Such studies could uncover novel biomarkers for environmental monitoring and reveal previously unknown biological interactions.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DMF | RT, 24h | 86–87 | |
| HATU/DIPEA | THF | 0°C→RT, 12h | 38–51 |
Basic: How do the solubility properties of this compound influence experimental design?
Methodological Answer:
The compound’s limited aqueous solubility (due to the trifluoromethyl and aromatic groups) necessitates polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For biological testing, stock solutions in DMSO are diluted to <1% v/v in buffer to avoid cytotoxicity . Crystallization for X-ray studies requires slow evaporation from ethanol/water mixtures, leveraging its moderate solubility in alcohols .
Advanced: How can molecular docking studies predict binding modes of this compound?
Methodological Answer:
- Software : Use AutoDock Vina for docking due to its speed and accuracy in scoring function optimization .
- Protocol :
- Prepare the ligand: Optimize geometry with Gaussian (B3LYP/6-31G*), then generate PDBQT files.
- Grid setup: Define a 20 ų box centered on the target’s active site (e.g., enzyme catalytic residues).
- Run docking: Use default parameters (exhaustiveness=8) with multithreading for efficiency .
- Validation: Compare top poses with co-crystallized ligands (RMSD <2.0 Å) .
Q. Table 2: Docking Parameters
| Parameter | Value |
|---|---|
| Scoring Function | Vina (hybrid) |
| Grid Resolution | 0.375 Å |
| Energy Range | 4 kcal/mol |
Advanced: What crystallographic strategies resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction using SHELX programs is critical:
- Data Collection : Use Cu-Kα radiation (λ=1.54178 Å) at 100K to minimize thermal motion .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., amide N-H···O=C interactions) .
- Validation : Check R-factor (<0.05), data-to-parameter ratio (>10), and PLATON alerts for missed symmetry .
Example : The related N-(3-hydroxyphenyl)nicotinamide structure (R=0.040) confirms planar amide geometry, guiding conformational analysis .
Advanced: How can discrepancies between computational and experimental bioactivity data be resolved?
Methodological Answer:
- Re-evaluate Docking Assumptions : Adjust protonation states (e.g., pyridine nitrogen at pH 7.4) and include solvent effects (implicit PBS model) .
- Experimental Validation : Perform dose-response assays (e.g., MIC for antimicrobial activity) using standardized protocols .
- Data Cross-Check : Compare with structurally similar analogs (e.g., trifluoromethyl anilides with MICs 0.15–44.5 µM) to identify SAR trends .
Advanced: What analytical methods detect and quantify synthetic impurities in this compound?
Methodological Answer:
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate impurities like nitro-substituted byproducts (e.g., 4-nitro-3-(trifluoromethyl)aniline) .
- Calibration Standards : Reference materials (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide) ensure accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
